molecular formula C7H14O7 B1602495 (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol CAS No. 87172-53-0

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol

Cat. No.: B1602495
CAS No.: 87172-53-0
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-MKHROBFTSA-N
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Description

The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a stereoisomer of a hexose sugar, specifically a derivative of glucose. This compound is characterized by its multiple hydroxyl groups, making it highly polar and soluble in water. It plays a significant role in various biochemical processes and is a key intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol typically involves the following steps:

    Starting Material: The synthesis often begins with D-glucose, a naturally occurring hexose.

    Protection of Hydroxyl Groups: Selective protection of hydroxyl groups is achieved using protecting groups such as acetals or silyl ethers.

    Oxidation and Reduction: The protected glucose undergoes oxidation to introduce the necessary functional groups, followed by reduction to achieve the desired stereochemistry.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alditols.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).

Major Products

    Oxidation Products: Gluconic acid, glucaric acid.

    Reduction Products: Sorbitol, mannitol.

    Substitution Products: Halogenated sugars, sulfonated sugars.

Scientific Research Applications

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and as a sweetening agent in food products.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate for enzymes like hexokinase and glucokinase, facilitating the phosphorylation and subsequent metabolic pathways. The hydroxyl groups enable hydrogen bonding with active sites of enzymes, influencing their activity and specificity.

Comparison with Similar Compounds

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: is unique due to its specific stereochemistry, which affects its reactivity and interaction with biological molecules. Similar compounds include:

    D-Glucose: A common hexose sugar with different stereochemistry.

    D-Mannose: Another hexose with a different arrangement of hydroxyl groups.

    D-Galactose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.

These compounds share similar chemical properties but differ in their biological roles and reactivity due to their distinct stereochemistry.

Properties

IUPAC Name

(3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-MKHROBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584503
Record name (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87172-53-0
Record name (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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